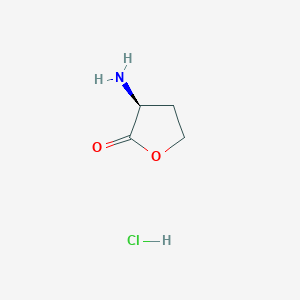

(S)-(Dihydro-2-oxo-3-furyl)ammonium chloride

Description

Contextualization within N-Acyl Homoserine Lactones (AHLs) and Quorum Sensing Systems

N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules employed by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). wikipedia.orgkoreascience.kr This communication system allows a population of bacteria to coordinate their behavior, acting as a multicellular entity. mdpi.com The basic mechanism involves the synthesis of AHLs by LuxI-type synthase enzymes. mbl.or.krwikipedia.org As the bacterial population grows, these AHL signal molecules accumulate in the environment. frontiersin.org

Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor proteins. mbl.or.krfrontiersin.org This AHL-receptor complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) to activate or repress the expression of target genes. frontiersin.org These genes often control crucial processes such as biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis. wikipedia.orgnih.govnih.gov

The specificity of this signaling is determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. mdpi.com The length of this acyl chain (typically ranging from 4 to 18 carbons) and modifications at the C3 position (such as oxo or hydroxyl groups) create a diverse vocabulary of chemical signals, allowing for species-specific communication. nih.govmdpi.com

Foundational Role in Microbial Intercellular Communication Research

The study of quorum sensing heavily relies on the availability of pure, well-characterized AHL molecules. L-Homoserine lactone hydrochloride is a key starting material for the chemical synthesis of these molecules. researchgate.netcam.ac.uk Researchers use synthetic AHLs for a variety of fundamental investigations:

Elucidating Signal Specificity: By synthesizing a library of AHL analogues with varying acyl chain lengths and modifications, scientists can systematically probe the specificity of LuxR-type receptors. nih.gov These studies have revealed that while some receptors are highly specific to their cognate AHL, others can be activated or inhibited by a range of different AHL structures. nih.gov

Characterizing QS-Regulated Genes: Exogenously adding specific, synthesized AHLs to bacterial cultures allows researchers to artificially induce the quorum sensing state. nih.gov This enables the identification and characterization of genes and phenotypes that are under the control of a particular QS system.

Investigating Signal Degradation (Quorum Quenching): The stability and degradation of AHL signals are critical aspects of QS. Enzymes that inactivate AHLs, such as lactonases and acylases, are a major area of research for developing anti-virulence strategies. frontiersin.orgnih.gov Synthetic AHLs serve as essential substrates for discovering and characterizing these "quorum quenching" enzymes. nih.gov For instance, the ability of bacteria like Variovorax paradoxus to utilize AHLs as a sole source of energy and nitrogen highlights a natural mechanism of signal turnover. nih.gov

The following table provides examples of common AHLs produced by different bacterial species, many of which are synthesized in laboratories using L-homoserine lactone hydrochloride as a precursor for research purposes.

| Bacterial Species | Produced N-Acyl Homoserine Lactone (AHL) |

| Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone |

| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone and N-butyryl-L-homoserine lactone |

| Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone |

| Erwinia carotovora | N-(3-oxohexanoyl)-L-homoserine lactone |

| Burkholderia cepacia | N-octanoyl-L-homoserine lactone |

This table showcases the diversity of AHL signals used by different Gram-negative bacteria. The synthesis of these and other AHL variants for research is facilitated by the use of L-homoserine lactone hydrochloride.

Broader Significance in Interkingdom Signaling Investigations

The influence of AHLs extends beyond bacterial-bacterial interactions. A growing body of research is focused on "interkingdom signaling," where bacterial AHLs are recognized by eukaryotic hosts, including plants and animals. nih.govnih.govnih.gov This communication can have significant consequences for host-pathogen interactions and symbiotic relationships.

In the context of human health, AHLs produced by pathogenic bacteria like Pseudomonas aeruginosa have been shown to modulate host immune responses. nih.gov For example, certain AHLs can influence the function of immune cells, potentially aiding the bacteria in evading the host's defense mechanisms. nih.govresearchgate.net The ability to synthesize specific AHLs from L-homoserine lactone hydrochloride is critical for researchers to investigate the molecular mechanisms underlying these interactions, such as identifying the host cell receptors that bind to AHLs. nih.govnih.gov

Similarly, in plant biology, AHLs can influence plant growth and defense responses. nih.gov Some plants can even produce compounds that mimic AHLs or enzymes that degrade them, suggesting a co-evolutionary arms race between bacteria and their plant hosts. nih.gov The use of synthetic AHLs allows scientists to explore how these signals are perceived by plants and the resulting physiological changes. nih.gov These investigations into interkingdom signaling open up new avenues for understanding disease and developing novel therapeutic strategies that disrupt bacterial communication. cam.ac.uknih.gov

Structure

2D Structure

Properties

CAS No. |

2185-03-7 |

|---|---|

Molecular Formula |

C4H6ClNO2 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

(3S)-3-amino-3H-furan-2-one;hydrochloride |

InChI |

InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1 |

InChI Key |

SXCADCWKHNVANX-DFWYDOINSA-N |

Isomeric SMILES |

C1=COC(=O)[C@H]1N.Cl |

Canonical SMILES |

C1=COC(=O)C1N.Cl |

Pictograms |

Irritant |

Synonyms |

(3S)-3-Aminodihydro-2(3H)-furanone Hydrochloride; (S)-Homoserine Lactone Hydrochloride; L-Homoserine Lactone Hydrochloride; _x000B_ |

Origin of Product |

United States |

L Homoserine Lactone Biosynthesis and Metabolic Pathways

Biochemical Precursors and Enzymatic Synthesis of L-Homoserine

The synthesis of L-Homoserine begins with L-aspartate, an amino acid derived from oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. acs.orgnih.gov The conversion of L-aspartate to L-Homoserine involves a three-step enzymatic pathway. nih.gov

The pathway from L-aspartate to L-Homoserine is a critical branch of the aspartate family of amino acid biosynthesis. youtube.com In Escherichia coli, this process begins with the phosphorylation of L-aspartate. acs.org

The key steps and intermediates are:

L-Aspartate to Aspartyl-4-phosphate: The process is initiated by the enzyme Aspartate kinase (AK) , which phosphorylates L-aspartate to form L-aspartyl-4-phosphate. acs.orgnih.gov In E. coli, there are three isozymes of AK (AKI, AKII, and AKIII), which are subject to feedback inhibition by downstream products like threonine, methionine, and lysine. acs.orgnih.gov

Aspartyl-4-phosphate to L-Aspartate-4-semialdehyde: The intermediate L-aspartyl-4-phosphate is then reduced by Aspartate-semialdehyde dehydrogenase , yielding L-aspartate-4-semialdehyde. acs.orgwikipedia.org This step requires a reducing equivalent, typically NADPH. nih.gov

L-Aspartate-4-semialdehyde to L-Homoserine: The final step is the reduction of L-aspartate-4-semialdehyde to L-Homoserine, a reaction catalyzed by the enzyme Homoserine dehydrogenase . wikipedia.orgwikipedia.org

Table 1: Enzymes and Intermediates in L-Homoserine Synthesis from L-Aspartate

| Step | Substrate | Enzyme | Product |

| 1 | L-Aspartate | Aspartate kinase (AK) | L-Aspartyl-4-phosphate |

| 2 | L-Aspartyl-4-phosphate | Aspartate-semialdehyde dehydrogenase | L-Aspartate-4-semialdehyde |

| 3 | L-Aspartate-4-semialdehyde | Homoserine dehydrogenase (HSD) | L-Homoserine |

Homoserine dehydrogenase (HSD) is a crucial enzyme that catalyzes the final, committed step in the synthesis of L-Homoserine from L-aspartate-4-semialdehyde. wikipedia.orgnih.gov This reaction is a reversible NAD(P)H-dependent reduction. nih.gov HSD is a key regulatory point in the aspartate metabolic pathway. wikipedia.orgcreative-biolabs.com The enzyme's activity is often subject to feedback inhibition by threonine, a downstream product of the pathway, which acts as a competitive inhibitor. wikipedia.orgcreative-biolabs.com This regulation helps to control the metabolic flux towards the synthesis of different amino acids derived from homoserine. nih.govwikipedia.org

Conversion of L-Homoserine to L-Homoserine Lactone

L-Homoserine can be converted to its cyclic form, L-Homoserine lactone. This lactonization can occur chemically, for instance, during the cleavage of peptides at methionine residues using cyanogen (B1215507) bromide, which results in the formation of a homoserine lactone at the new C-terminus. wikipedia.orgwikipedia.org In a biological context, the homoserine lactone ring is a fundamental component of N-acyl-homoserine lactones (AHLs), which are signaling molecules. wikipedia.org The formation of the lactone ring in these molecules is part of the enzymatic synthesis of the entire AHL molecule.

Microbial Production Pathways of O-Acyl Homoserines and Subsequent Lactone Formation

In many Gram-negative bacteria, the synthesis of signaling molecules known as N-acyl-homoserine lactones (AHLs) is a key part of quorum sensing. mdpi.commdpi.com These molecules consist of a homoserine lactone ring attached to an acyl side chain. The biosynthesis of AHLs is catalyzed by enzymes of the LuxI family. wikipedia.orgmdpi.com

The synthesis proceeds through the reaction of S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP). wikipedia.orgmdpi.com SAM provides the homoserine moiety, which undergoes lactonization during the reaction, while the acyl-ACP provides the variable acyl side chain. wikipedia.org This enzymatic process directly produces the O-acyl homoserine, which is, in fact, the N-acyl-homoserine lactone. While traditionally associated with Gram-negative bacteria, there have been reports of AHL production by some Gram-positive bacteria as well. oup.com

Metabolic Interconnections with Essential Amino Acid Synthesis

L-Homoserine is a critical branch-point intermediate in the biosynthesis of several essential amino acids in bacteria and plants. wikipedia.orgwikipedia.org From L-Homoserine, the metabolic pathways diverge to produce threonine, methionine, and isoleucine. youtube.comwikipedia.org

Threonine Synthesis: L-Homoserine is phosphorylated by the enzyme homoserine kinase to form O-phospho-L-homoserine. youtube.comwikipedia.org Threonine synthase then catalyzes the conversion of this intermediate into L-threonine. youtube.comwikipedia.org

Methionine Synthesis: The pathway to methionine also begins with the activation of L-Homoserine's hydroxyl group. In many bacteria, this involves an O-succinylation reaction catalyzed by homoserine O-succinyltransferase to form O-succinyl-L-homoserine. wikipedia.orgwikipedia.org This intermediate then undergoes further reactions, including the incorporation of sulfur, to eventually form L-methionine. wikipedia.org

Isoleucine Synthesis: The biosynthesis of isoleucine begins with L-threonine, which itself is derived from L-Homoserine. youtube.com

This central role places L-Homoserine at a metabolic crossroads, with its fate being tightly regulated to meet the cell's requirements for these essential amino acids. nih.govwikipedia.org

Table 2: Amino Acids Derived from L-Homoserine

| Precursor | Derived Amino Acid | Key Enzyme (First Step) |

| L-Homoserine | L-Threonine | Homoserine kinase |

| L-Homoserine | L-Methionine | Homoserine O-succinyltransferase |

| L-Threonine | L-Isoleucine | Threonine deaminase |

Mechanistic Research on L Homoserine Lactone in Bacterial Quorum Sensing

Acyl-Homoserine Lactone (AHL) Synthesis Mechanisms

The synthesis of AHL signal molecules is a critical first step in the quorum-sensing cascade. This process is catalyzed by a specific family of enzymes that utilize common cellular precursors to generate the signaling molecules.

The synthesis of AHLs is primarily carried out by enzymes belonging to the LuxI family of synthases. mdpi.comnih.gov These proteins are responsible for creating the specific AHL molecule used by a particular bacterial species. For example, in the well-studied pathogen Pseudomonas aeruginosa, the synthase LasI produces N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), while another synthase, RhlI, produces N-butanoyl-L-homoserine lactone (C4-HSL). frontiersin.orgfrontiersin.org Similarly, Chromobacterium violaceum produces short-chain AHLs like C6-HSL and C8-HSL, and Burkholderia cepacia synthesizes C8-HSL via the CepI synthase. mdpi.com

Research on the RhlI protein from P. aeruginosa has shown that these enzymes catalyze the formation of AHLs through a specific, ordered reaction mechanism. nih.gov This detailed understanding of their catalytic activity is crucial for developing strategies that might inhibit signal synthesis, thereby disrupting bacterial communication. nih.gov

LuxI-family synthases generate AHLs by combining two primary substrates: S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) or, in some cases, an acyl-coenzyme A (acyl-CoA). nih.gov

S-adenosylmethionine (SAM): SAM serves as the donor for the homoserine lactone ring, which is the conserved core of all AHL molecules. nih.gov The lactone ring is derived from the methionine portion of SAM.

Acyl-Acyl Carrier Proteins (Acyl-ACPs) or Acyl-CoA: These molecules provide the fatty acid side chain that gives each AHL its specificity. The length and modification (e.g., a 3-oxo or 3-hydroxy group) of this acyl chain vary between different bacterial systems and are key determinants for the signal's recognition by its cognate receptor. nih.gov

Kinetic studies of the RhlI synthase have demonstrated that the reaction follows a sequential, ordered mechanism. S-adenosylmethionine is the first substrate to bind to the enzyme. This is followed by the binding of the specific acyl-ACP. The enzyme then catalyzes the formation of the amide bond between the acyl chain and the amino group of what will become the homoserine lactone, and the subsequent lactonization. Finally, the products—the AHL molecule and methylthioadenosine/ACP—are released. nih.gov

Table 1: Substrates and Products in AHL Synthesis by RhlI

| Substrate | Role | Product |

|---|---|---|

| S-adenosylmethionine (SAM) | Donor of the homoserine lactone moiety | N-acyl-homoserine lactone (AHL) |

| Acyl-acyl carrier protein (Acyl-ACP) | Donor of the specific acyl side chain | Acyl carrier protein (ACP) |

This table is based on the enzymatic reaction mechanism proposed for RhlI. nih.gov

L-Homoserine Lactone as a Core Moiety in Autoinducer Molecules

The L-Homoserine lactone ring is the indispensable structural foundation of all AHL autoinducers. nih.govfrontiersin.org This five-membered ring structure is attached via an amide linkage to a variable acyl side chain. While the HSL ring is conserved, the acyl chain differs in length (typically from 4 to 18 carbons) and can have modifications at the C-3 position, such as a keto (oxo) or hydroxyl group. frontiersin.org This structural motif—a constant lactone head group and a variable acyl tail—allows for a high degree of signal specificity within different bacterial species. mdpi.com The L-Homoserine lactone itself is not the signal, but rather the essential component that, when acylated, becomes a functional autoinducer molecule capable of mediating quorum sensing. caymanchem.comfrontiersin.org

Signal Perception and Transduction by LuxR-Type Receptors

Once synthesized and released, AHL molecules accumulate in the environment. When a threshold concentration is reached, these signals are detected by another class of proteins, leading to a coordinated change in gene expression across the bacterial population. mdpi.comfrontiersin.org

The intracellular receptors for AHL signals are typically transcriptional regulator proteins belonging to the LuxR family. mdpi.com These proteins act as molecular switches. In the absence of their specific AHL ligand, they are often unstable or inactive. When the concentration of the AHL signal reaches a critical level, the molecule diffuses into the bacterial cell and binds to its cognate LuxR-type receptor. frontiersin.org For instance, in P. aeruginosa, 3O-C12-HSL binds to the LasR receptor, and C4-HSL binds to the RhlR receptor. mdpi.comfrontiersin.org

This binding event induces a conformational change in the LuxR protein, causing it to dimerize and stabilizing it. The activated LuxR-AHL complex is then able to bind to specific DNA sequences, known as "lux boxes," located in the promoter regions of target genes. mdpi.com This binding event initiates the process of transcriptional regulation, either activating or repressing the expression of dozens to hundreds of genes.

The binding of the activated LuxR-AHL complex to DNA modulates the expression of a wide array of genes. These genes often encode factors that are most effective when deployed by a large, coordinated group of bacteria. frontiersin.org In pathogenic bacteria like P. aeruginosa, the quorum sensing systems regulate the production of virulence factors, including toxins (like exotoxin A), proteases (elastase), and secondary metabolites (pyocyanin). frontiersin.org They also control the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics and host immune responses. mdpi.com The Las QS system, which responds to an HSL-based signal, sits (B43327) at the top of a regulatory hierarchy in P. aeruginosa and controls other QS systems like Rhl and PQS (Pseudomonas quinolone signal). frontiersin.org By controlling these collective behaviors, AHL-mediated quorum sensing plays a critical role in the ability of bacteria to establish infections and survive in diverse environments. frontiersin.orgnih.gov

Table 2: Examples of LuxI/R Systems and Associated Functions

| Bacterium | Synthase (LuxI-type) | AHL Signal | Receptor (LuxR-type) | Regulated Processes |

|---|---|---|---|---|

| Pseudomonas aeruginosa | LasI | N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) | LasR | Virulence, biofilm formation, regulation of other QS systems frontiersin.orgmdpi.comfrontiersin.org |

| Pseudomonas aeruginosa | RhlI | N-butanoyl-L-homoserine lactone (C4-HSL) | RhlR | Rhamnolipid synthesis, virulence mdpi.comfrontiersin.org |

| Chromobacterium violaceum | CviI | C6-HSL, C8-HSL | CviR | Violacein (B1683560) pigment production, antibiotic synthesis mdpi.com |

Quorum Sensing Cascades and Network Complexity in Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa Las/Rhl systems)

The opportunistic pathogen Pseudomonas aeruginosa possesses a sophisticated quorum-sensing network, with the Las and Rhl systems being two of the most prominent and interconnected AHL-based circuits. frontiersin.org This network is often described as a hierarchical cascade, where the Las system acts as a master regulator, influencing the activity of the Rhl system. nih.gov

The core of the Las system consists of the LasI synthase, which produces the AHL signal N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor, a transcriptional regulator. frontiersin.org When the bacterial population density increases, the concentration of 3-oxo-C12-HSL surpasses a threshold, leading to its binding with LasR. This activated LasR-AHL complex then initiates the transcription of a suite of target genes, including those responsible for the production of virulence factors like elastase and alkaline protease. nih.govnih.gov

A key aspect of the hierarchical nature of this network is that the activated LasR-AHL complex also induces the expression of the rhlR gene, which encodes the receptor for the Rhl system. nih.govoup.com The Rhl system has its own synthase, RhlI, which produces N-butyryl-L-homoserine lactone (C4-HSL). frontiersin.org C4-HSL, in turn, binds to and activates the RhlR receptor, leading to the expression of another set of genes, including those involved in the production of rhamnolipids, pyocyanin, and hydrogen cyanide. nih.govnih.gov

While the hierarchical model provides a fundamental framework, recent research suggests a more complex and reciprocal relationship between the Las and Rhl systems. biorxiv.orgresearchgate.net Studies have shown that the Rhl system can also influence the Las system, indicating a network with feedback loops and more intricate regulatory control than a simple linear cascade. biorxiv.orgresearchgate.net This complexity allows P. aeruginosa to fine-tune its gene expression in response to various environmental and social cues. nih.govhep.com.cn The expression of lasR and rhlR itself is growth-dependent, with activation occurring in the latter part of the logarithmic growth phase. nih.gov

| System | Signal Synthase | AHL Signal Molecule | Signal Receptor | Key Regulated Virulence Factors | Regulatory Interaction |

|---|---|---|---|---|---|

| Las | LasI | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | LasR | Elastase, Alkaline Protease | Activates the Rhl system by inducing rhlR expression. nih.govoup.com |

| Rhl | RhlI | N-butyryl-L-homoserine lactone (C4-HSL) | RhlR | Rhamnolipids, Pyocyanin, Hydrogen Cyanide | Can reciprocally influence the Las system. biorxiv.orgresearchgate.net |

Crosstalk Phenomena in Homoserine Lactone Signaling Systems

The diversity of AHL signals produced by different bacterial species creates the potential for "crosstalk," where the signaling molecules of one species can influence the behavior of another. This inter-species and even inter-kingdom communication adds another layer of complexity to microbial interactions. cjcb.org

Within P. aeruginosa, the Las and Rhl systems exhibit a high degree of specificity. The LasR receptor is primarily activated by 3-oxo-C12-HSL and does not respond significantly to C4-HSL, and conversely, the RhlR receptor is specific to C4-HSL. oup.com However, some studies have reported mild cross-activation, suggesting that under certain conditions, a low level of interaction between the two systems at the signal-receptor level might occur. nih.gov

A clearer example of crosstalk involves the protein SdiA in Escherichia coli. E. coli does not produce its own AHLs but possesses the SdiA receptor, which can detect and respond to AHLs produced by other bacteria. nih.gov This allows E. coli to "eavesdrop" on the quorum-sensing signals of other species and modify its gene expression accordingly.

The presence of various AHLs in complex microbial communities, such as the human oral cavity, highlights the potential for extensive crosstalk. nih.gov Bacteria like Pseudomonas putida, Enterobacter species, Klebsiella pneumoniae, and even some strains of the oral pathogen Porphyromonas gingivalis are known to produce AHLs. nih.gov Furthermore, studies have isolated AHL-producing Pseudomonas aeruginosa from cattle rumen and Aeromonas hydrophila from swine intestines, demonstrating that the signals from these bacteria can influence gene expression in E. coli. frontiersin.org This indicates that crosstalk is a widespread phenomenon in various environments, influencing microbial community structure and function.

| Producing Bacterium | AHL Signal(s) | Responding Bacterium/Receptor | Observed or Potential Effect |

|---|---|---|---|

| Pseudomonas aeruginosa | 3-oxo-C12-HSL | Escherichia coli (SdiA) | Modulation of gene expression in E. coli. nih.gov |

| Aeromonas hydrophila | C4-HSL | Escherichia coli | Impacts on gene expression, motility, and acid tolerance in E. coli. frontiersin.org |

| Serratia plymuthica | N-(3-oxo-hexanoyl)-L-homoserine lactone | Arabidopsis thaliana (plant) | Priming of plant defenses. oup.com |

| Burkholderia graminis | N-3-oxo-dodecanoyl-L-homoserine lactone | Arabidopsis thaliana (plant) | Priming of plant defenses. oup.com |

Interkingdom Signaling Mediated by L Homoserine Lactone Derivatives

Plant Responses to Bacterial N-Acyl L-Homoserine Lactones (AHLs)

Bacteria utilize N-acyl L-homoserine lactones (AHLs) as quorum sensing molecules to coordinate group behaviors. nih.gov Intriguingly, these signals are not confined to the bacterial kingdom; plants can perceive and respond to AHLs, indicating a complex inter-kingdom communication network. nih.govnih.gov This interaction can lead to significant changes in plant physiology and development. The response of plants to these bacterial signals can vary depending on the plant species and the specific chemical structure of the AHL molecule. nih.govtandfonline.com

Modulation of Plant Growth and Development (e.g., root length, transpiration, phytohormone production)

The application of AHLs to plants has been shown to elicit distinct and often dose-dependent effects on their growth and development. A primary indicator of these effects is the modulation of primary root length. nih.govacs.org Systematic studies on model plants like Arabidopsis thaliana and Medicago truncatula have revealed that AHLs with long aliphatic acyl chains (10-16 carbons) exert the most prominent effects. nih.govacs.org These effects are typically biphasic: at submicromolar concentrations, an increase in primary root length is observed, while at higher concentrations (≥50 μM), root growth is significantly inhibited. acs.orgresearchgate.net For example, N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL) has been shown to cause this biphasic response in A. thaliana seedlings. acs.org Similarly, short-chain AHLs have been observed to promote root growth in both mung bean and Arabidopsis by influencing auxin metabolism. researchgate.net

Beyond root architecture, AHLs can influence fundamental physiological processes such as transpiration. The accumulation of L-homoserine, a degradation product of AHLs in plants, appears to encourage plant growth at low concentrations by stimulating transpiration, which may enhance water and nutrient uptake by the roots. nih.govacs.orgresearchgate.net

The effects of AHLs on plant development are closely linked to the modulation of phytohormone production and signaling pathways. In A. thaliana, AHLs can upregulate genes responsive to auxin, a key hormone in root development, and down-regulate genes related to cytokinin. wikipedia.org Furthermore, higher concentrations of L-homoserine, derived from AHL degradation, can inhibit plant growth by stimulating the production of the stress-related phytohormone ethylene (B1197577). nih.govacs.orgresearchgate.net This suggests that plants can interpret different concentrations of AHLs as distinct signals, leading to either growth promotion or stress-like responses.

| AHL Derivative/Product | Plant Species | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Long-chain AHLs (≥12 carbons) | Arabidopsis thaliana, Medicago truncatula | Submicromolar | Increased primary root length | nih.govacs.org |

| Long-chain AHLs (≥12 carbons) | Arabidopsis thaliana, Medicago truncatula | ≥50 μM | Inhibited primary root length | nih.govacs.org |

| N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL) | Solanum lycopersicum (Tomato) | Micromolar | Inhibition of root growth, impaired root hair development | proquest.com |

| L-Homoserine (from AHL degradation) | Arabidopsis thaliana, Medicago truncatula | Low | Stimulation of transpiration | nih.govacs.orgresearchgate.net |

| L-Homoserine (from AHL degradation) | Arabidopsis thaliana, Medicago truncatula | High | Stimulation of ethylene production, growth inhibition | nih.govacs.orgresearchgate.net |

| General AHLs | Arabidopsis thaliana | Not specified | Upregulation of auxin-related genes | wikipedia.org |

Enzymatic Degradation of AHLs by Plant Enzymes (e.g., Fatty Acid Amide Hydrolase (FAAH)) and Production of L-Homoserine

A critical aspect of how plants respond to AHLs is their ability to enzymatically modify these bacterial signals. nih.govacs.org Research has revealed that the growth-modulating effects observed in plants are often not caused by the intact AHL molecule but rather by its degradation products. nih.govacs.orgresearchgate.net The primary mechanism for this degradation in plants is the hydrolysis of the amide bond of the AHL molecule. nih.gov

A key enzyme implicated in this process is a plant-derived Fatty Acid Amide Hydrolase (FAAH). nih.govacs.orgresearchgate.net FAAH is known for its ability to hydrolyze long-chain acyl amide substrates. nih.gov In vitro biochemical assays and studies using A. thaliana knockout mutants have confirmed that FAAH is responsible for the amidolysis of AHLs. nih.govresearchgate.net This enzymatic cleavage breaks the amide bond, liberating the acyl side chain and yielding L-homoserine. nih.govacs.org

The production of L-homoserine is the crucial step that triggers the subsequent physiological responses in the plant, such as changes in root growth, transpiration, and ethylene production. nih.govacs.orgresearchgate.net The fact that the direct application of L-homoserine mimics the biphasic growth responses seen with long-chain AHLs provides strong evidence for this degradation-dependent signaling pathway. nih.govacs.org This enzymatic degradation represents a sophisticated mechanism by which plants can process and interpret bacterial signals from their environment. acs.org

Perception Mechanisms of AHL Signals in Plants (e.g., potential receptor systems)

While the enzymatic degradation of AHLs by FAAH is a clear mechanism for processing the signal, the existence of specific plant receptors for intact AHLs remains an open question. nih.govresearchgate.net The specificity of some plant reactions to AHLs has led to the hypothesis that dedicated receptor systems may exist. nih.govacs.orgnih.gov However, definitive evidence for a specific AHL receptor in any plant is still lacking. acs.org

Some reports have suggested that G-protein coupled receptors might be involved in AHL response in A. thaliana, but this has not been conclusively proven. nih.govacs.orgresearchgate.net It is considered unlikely that plants possess a receptor system with the same ultrahigh affinity for AHLs as those found in bacteria. nih.gov The current understanding points more strongly towards the enzymatic processing of AHLs as the primary mode of "perception." nih.govacs.org In this model, the plant doesn't necessarily recognize the AHL molecule itself through a classic receptor-ligand binding but rather senses the L-homoserine that is produced upon AHL hydrolysis by plant enzymes like FAAH. acs.org Further research is needed to elucidate whether specific binding proteins or other receptor-like systems for intact AHLs exist and how they might function alongside the enzymatic degradation pathway. nih.govtandfonline.com

Influence on Plant-Microbe Interactions (e.g., pathogen resistance, symbiotic relationships)

N-acyl L-homoserine lactones play a significant role in mediating the complex interactions between plants and the microbial communities in their vicinity, including both pathogenic and beneficial microbes. nih.govmdpi.com The presence of AHLs can prime the plant's immune system, a phenomenon known as AHL-induced resistance. researchgate.netoup.com This priming prepares the plant for a more robust and rapid defense response upon subsequent attack by pathogens. oup.comresearchgate.net For example, long-chain AHLs have been shown to induce systemic resistance in plants like Arabidopsis and barley against bacterial pathogens. researchgate.netresearchgate.net This enhanced defensive state involves the activation of defense-related signaling pathways, such as those involving jasmonic acid. oup.comnih.gov

The influence of AHLs is not limited to antagonistic interactions. These molecules are also crucial for establishing beneficial symbiotic relationships. nih.gov For instance, AHL signaling is involved in processes like biofilm formation by plant-associated pseudomonads and in the successful nodulation by symbiotic rhizobia. researchgate.net This demonstrates that plants can interpret AHL signals to foster relationships with beneficial microbes that promote growth and health. nih.gov

However, the outcome of the plant-AHL interaction is highly context-dependent. The response can be influenced by the specific AHL molecules present, the plant species, and the simultaneous perception of other bacterial components. nih.gov For instance, in tomato plants, AHL production by certain root-colonizing bacteria was linked to increased systemic resistance against a fungal pathogen, but a similar effect was not observed in Arabidopsis, where resistance was dependent on bacterial colonization itself rather than AHL production. nih.gov

| AHL Type/Source | Plant Species | Interaction Type | Observed Effect | Reference |

|---|---|---|---|---|

| Long-chain AHLs (e.g., oxo-C14-HSL) | Arabidopsis, Barley | Pathogen Resistance | Primes for enhanced defense against pathogens (AHL-induced resistance). | researchgate.netresearchgate.net |

| AHL mix (oxo-C6, C8, C12, C14-HSL) | Arabidopsis thaliana | Pathogen Resistance | Modifies jasmonate metabolism, priming defenses. | oup.comnih.gov |

| AHLs from Serratia liquefaciens, Pseudomonas putida | Tomato | Pathogen Resistance | Increased systemic resistance against the fungal pathogen Alternaria alternata. | nih.gov |

| AHLs from symbiotic bacteria | General (legumes) | Symbiosis | Involved in root nodulation by rhizobia. | researchgate.net |

| AHLs from plant-associated bacteria | General | Symbiosis | Orchestrates processes like biofilm formation by beneficial PGPRs. | nih.gov |

Eukaryotic Cell Responses to AHL Signals (General)

The influence of bacterial AHLs extends beyond the plant kingdom to other eukaryotes, including mammalian cells, a phenomenon termed "interkingdom signaling." nih.govnih.gov As prokaryotic and eukaryotic cells have co-evolved, mechanisms have emerged that allow eukaryotic hosts to perceive and respond to these bacterial communication molecules. nih.gov AHLs are amphiphilic, and their structure allows them to enter host cells, where they can potentially bind to intracellular receptors and modulate gene transcription, although the precise perception mechanisms in mammalian cells are still largely unclear. nih.gov

In mammalian systems, AHLs have been shown to elicit a range of immune-modulating responses. For example, certain AHLs, such as 3-oxo-C12-HSL and 3-oxo-C10-HSL, act as chemoattractants for neutrophils, drawing these immune cells to sites of bacterial presence. nih.gov Furthermore, 3-oxo-C12-HSL can have pro-apoptotic effects on neutrophils and can also suppress inflammatory responses in macrophages, which may be a strategy used by pathogens like Pseudomonas aeruginosa to establish chronic infections. nih.gov These findings indicate that eukaryotes have a variety of functional responses to AHLs that can play crucial roles in determining the outcome of host-microbe interactions, whether they be pathogenic or beneficial. nih.gov

Enzymatic Degradation and Quorum Quenching Mechanisms of Ahls Yielding L Homoserine Lactone or Homoserine

Acyl-Homoserine Lactonases (AHL Lactonases)

Acyl-Homoserine Lactonases (AHL Lactonases), such as AiiA from Bacillus species, represent a major class of quorum-quenching enzymes. researchgate.netfrontiersin.org They are widely distributed in various bacterial species and function by disrupting the core structure of the AHL signaling molecule. frontiersin.org

The fundamental mechanism of AHL lactonases is the hydrolysis of the ester bond within the homoserine lactone ring of AHLs. researchgate.netresearchgate.net This enzymatic action opens the lactone ring to form the corresponding N-acyl-L-homoserine. frontiersin.orgresearchgate.net This modification renders the signaling molecule inactive, as it can no longer bind effectively to its target LuxR-type transcriptional regulators. researchgate.net Consequently, the downstream gene expression controlled by the quorum sensing system is blocked. researchgate.net The hydrolysis reaction catalyzed by lactonases can be reversible under conditions of low pH, where the ring structure may reform. nih.gov

The catalytic activity and substrate preference of AHL lactonases can vary significantly among different enzymes. Some lactonases exhibit broad-spectrum activity, effectively degrading a wide range of AHLs with varying acyl chain lengths and modifications. For example, the AiiA lactonase from Bacillus sp. 240B1 and AhlX from the marine bacterium Salinicola salaria can degrade a wide variety of AHLs, including those with or without a 3-oxo substitution. researchgate.netmdpi.com

In contrast, other lactonases show a clear preference for AHLs with specific acyl chain lengths. The AiiA enzyme from Bacillus thuringiensis (BTK-AiiA) displays maximum activity towards N-decanoyl-L-homoserine lactone (C10-AHL). nih.gov Similarly, the lactonase AaL from the thermoacidophilic bacterium Alicyclobacillus acidoterrestris is a proficient, broad-spectrum enzyme capable of hydrolyzing a wide range of lactones with high efficiency. researchgate.net The specificity of these enzymes is believed to be determined by the amino acid residues that form the acyl-group binding pocket. nih.gov

Below is a table summarizing the substrate specificity of selected AHL Lactonases.

| Enzyme | Source Organism | Optimal Substrate(s) | Key Findings |

| AiiA (BTK-AiiA) | Bacillus thuringiensis | C10-AHL | Shows preference for longer acyl chains. nih.gov |

| AiiA | Bacillus sp. 240B1 | Broad Spectrum | No significant acyl chain length preference. researchgate.netnih.gov |

| AhlX | Salinicola salaria | Broad Spectrum | Degrades AHLs with and without 3-oxo substitution. mdpi.com |

| AiiM | Microbacterium testaceum | Broad Spectrum | Can degrade a wide variety of AHLs. mdpi.com |

| AaL | Alicyclobacillus acidoterrestris | Broad Spectrum (Lactones) | Exhibits unusually low K_M values (10-80 µM) and high catalytic rates. researchgate.net |

This table is interactive. Sort columns by clicking on the headers.

AHL lactonases are members of the metallo-β-lactamase (MBL) superfamily. nih.govnih.gov Structural studies have conclusively shown that these enzymes are metalloproteins, typically containing a dinuclear zinc center in their active site, with the two Zn²⁺ ions located approximately 3.3 Å apart. nih.govnih.govresearchgate.net

The coordination of these zinc ions is crucial for catalysis and is managed by a set of highly conserved amino acid residues. nih.govresearchgate.net The active site features a signature sequence motif, ¹⁰⁴HXHXDH¹⁰⁹ ≈ H¹⁶⁹. nih.gov Specifically, in the AiiA enzyme from B. thuringiensis, Zn1 is coordinated by His-104, His-106, and His-169, while Zn2 is coordinated by His-109, His-235, and Asp-108. nih.gov A bridging water molecule or hydroxide (B78521) ion and the carboxylate group of an aspartate residue (Asp-191) also play a role in coordinating the two metal ions. researchgate.netacs.org

The proposed catalytic mechanism involves a nucleophilic attack on the AHL substrate's carbonyl carbon by the water/hydroxide molecule that bridges the two zinc ions. nih.gov The interaction of the lactone ring and carbonyl oxygens with the zinc ions enhances the polarization of the carbonyl bond, making it more susceptible to this attack. nih.gov Residues like Asp-108 and Tyr-194 are also considered key to the catalytic process, potentially acting as proton shuttles or stabilizing the transition state. nih.govacs.org

Acyl-Homoserine Lactone Acylases (AHL Acylases)

AHL acylases, also referred to as amidases, constitute the second major group of quorum-quenching enzymes. They belong to the N-terminal nucleophile (Ntn) hydrolase superfamily and employ a different degradation strategy compared to lactonases. frontiersin.orgnih.gov

The mechanism of AHL acylases involves the hydrolytic cleavage of the amide bond that links the acyl side chain to the homoserine lactone ring. frontiersin.orgnih.gov This reaction is irreversible and yields two products: a fatty acid and the intact L-homoserine lactone (HSL) ring. frontiersin.orgnih.gov By separating the acyl chain from the lactone moiety, the enzyme effectively destroys the signaling molecule. nih.gov

Similar to lactonases, AHL acylases exhibit a range of substrate specificities. Many characterized acylases show a preference for AHLs with longer acyl chains. nih.gov A prominent example is PvdQ from Pseudomonas aeruginosa PAO1, which preferentially degrades AHLs with acyl chains longer than eight carbons. nih.gov In contrast, MacQ from Acidovorax sp. MR-S7 has been reported to possess a wider substrate specificity. nih.gov Other acylases, such as one from Delftia sp. VM4, are more efficient at degrading medium-length AHLs. nih.gov

The catalytic efficiency of these enzymes can be substantial. For instance, engineered variants of MacQ have shown more than a 10-fold increase in catalytic efficiency against N-butyryl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL) compared to the wild-type enzyme. umn.edu

Below is a data table highlighting the substrate preferences of several known AHL acylases.

| Enzyme | Source Organism | Substrate Preference | Key Findings |

| PvdQ | Pseudomonas aeruginosa | Long-chain AHLs (>C8) | Plays a role in iron scavenging in addition to quorum quenching. nih.gov |

| MacQ | Acidovorax sp. | Broad Spectrum | Variants show significantly improved kinetics against short-chain AHLs. nih.govumn.edu |

| AhlM | Streptomyces sp. | Broad Spectrum | Can degrade various AHLs. ias.ac.in |

| QuiP | Pseudomonas aeruginosa | Long-chain AHLs | The second identified acylase in P. aeruginosa PAO1. nih.gov |

| Unnamed Acylase | Delftia sp. VM4 | Medium-chain AHLs | Efficient at degrading AHLs of intermediate length. nih.gov |

This table is interactive. Sort columns by clicking on the headers.

Dual Activity Enzymes (e.g., penicillin acylase activity)

Certain enzymes exhibit dual functionality, possessing the ability to act on their conventional substrates as well as on AHL signal molecules. Penicillin acylases, which are widely used in the pharmaceutical industry to produce semi-synthetic penicillins, are a prime example of such dual-activity enzymes. nih.govnih.gov These enzymes, belonging to the Ntn hydrolase superfamily, can also degrade AHLs by cleaving the amide bond, a process chemically similar to their action on penicillin. nih.govresearchgate.net This cross-reactivity suggests a potential evolutionary link and offers a new perspective on the physiological roles of these enzymes in nature. nih.gov

The ability of penicillin acylases to quench quorum sensing has been demonstrated in several bacterial species. For instance, Penicillin V acylases (PVAs) from the plant pathogens Pectobacterium atrosepticum and Agrobacterium tumefaciens have been shown to degrade long-chain AHLs effectively. nih.gov When these enzymes were added to cultures of the opportunistic human pathogen Pseudomonas aeruginosa, they significantly reduced the production of virulence factors like elastase and pyocyanin, and also inhibited biofilm formation. nih.gov Similarly, the Penicillin G acylase (PGA) from Kluyvera citrophila (KcPGA) can hydrolyze AHLs with acyl chains of 6 to 8 carbons. nih.gov Kinetic studies revealed that it has a high affinity for 3-oxo-C6-HSL. nih.gov This dual functionality, where enzymes can neutralize both beta-lactam antibiotics and AHL signaling molecules, highlights a complex interplay between antibiotic resistance and quorum quenching. researchgate.net

Table 1: Examples of Penicillin Acylases with Quorum Quenching Activity

| Enzyme | Source Organism | AHL Substrate Specificity | Reference |

|---|---|---|---|

| Penicillin V Acylase (PaPVA) | Pectobacterium atrosepticum | Long-chain AHLs | nih.gov |

| Penicillin V Acylase (AtPVA) | Agrobacterium tumefaciens | Long-chain AHLs | nih.gov |

| Penicillin G Acylase (KcPGA) | Kluyvera citrophila | AHLs with acyl chain length of 6-8 carbons (e.g., 3-oxo-C6-HSL, C6-HSL) | nih.gov |

| AHL acylase (PvdQ) | Pseudomonas aeruginosa | Long-chain AHLs | nih.gov |

Implications of Quorum Quenching in Microbial Ecology and Pathogen Control

The ability to disrupt bacterial communication through quorum quenching has significant implications for both controlling pathogenic bacteria and understanding microbial ecology. As an anti-pathogenic strategy, QQ is considered a promising alternative to traditional antibiotics. nih.gov Unlike antibiotics that impose a "life-or-death" selective pressure, leading to rapid resistance, QQ strategies interfere with specific pathways like virulence factor expression without necessarily killing the bacteria. nih.govfrontiersin.org This approach is expected to generate less selective pressure for the development of resistance. nih.gov The expression of QQ enzymes, such as the AiiA lactonase, in transgenic plants like potatoes and tobacco has conferred strong resistance against pathogens like Erwinia carotovora by inactivating the AHL signals required for infection. nih.gov This demonstrates the potential of QQ in agricultural applications for crop protection. researchgate.net Similarly, QQ is being explored for biocontrol in aquaculture and for mitigating biofouling in industrial systems like membrane bioreactors. nih.govresearchgate.net

Other AHL-Modifying Enzymes (e.g., oxidoreductases)

Beyond the well-studied lactonases and acylases that degrade AHLs, other enzymes can inactivate quorum sensing by modifying the structure of the signal molecule. nih.gov These enzymes, which include oxidoreductases, alter the AHL in a way that prevents it from binding effectively to its cognate LuxR-type receptor, thereby disrupting the signaling cascade. nih.govresearchgate.net

Oxidoreductases modify the acyl side chain of the AHL molecule. nih.gov They can catalyze the oxidation of the acyl chain or the reduction of the 3-oxo group to a 3-hydroxy group. nih.govresearchgate.net This seemingly minor chemical modification is often sufficient to abolish the biological activity of the AHL, as the specificity of the LuxR receptor is highly dependent on the precise structure of the acyl chain. researchgate.net An example is the NADH-dependent reductase BpiB09 from an Acidobacterium sp., which reduces 3-oxo-AHLs to their corresponding 3-hydroxy-AHLs. This transformation can effectively alter the QS response in bacteria like P. aeruginosa. nih.gov While not as extensively studied as lactonases and acylases, the discovery of these modifying enzymes expands the known repertoire of quorum quenching mechanisms found in nature. researchgate.net

Table 2: Major Classes of AHL-Modifying/Degrading Enzymes

| Enzyme Class | Mechanism of Action | Products | Reference |

|---|---|---|---|

| AHL Lactonase | Hydrolyzes the ester bond of the homoserine lactone ring. | Acyl-homoserine | nih.govresearchgate.netscirp.org |

| AHL Acylase (Amidase) | Cleaves the amide bond between the acyl chain and the lactone ring. | Fatty acid and L-Homoserine lactone | nih.govresearchgate.netnih.gov |

| Oxidoreductase | Modifies the acyl side chain (e.g., reduces a 3-oxo group to a 3-hydroxy group). | Modified AHL (e.g., 3-hydroxy-AHL) | nih.govresearchgate.net |

Advanced Synthetic Methodologies and Analog Development for L Homoserine Lactone Hydrochloride

Synthesis of L-Homoserine Lactone Hydrochloride from Precursors (e.g., Methionine, O-Acyl Homoserine)

The production of L-Homoserine lactone hydrochloride can be achieved through both traditional chemical synthesis and modern bio-based strategies, often starting from readily available precursors.

A common and practical laboratory-scale synthesis of L-Homoserine lactone hydrochloride begins with the natural amino acid L-methionine. guidechem.com One established method involves a three-step sequence:

S-Alkylation: L-methionine is reacted with an alkylating agent, such as methyl iodide, to form a sulfonium (B1226848) salt. guidechem.com

Hydroxylation: The intermediate salt is then converted to L-homoserine under alkaline conditions. guidechem.com

Cyclization/Lactonization: Finally, the L-homoserine is dehydrated under acidic conditions, typically using hydrochloric acid, which promotes the intramolecular cyclization to the lactone and forms the hydrochloride salt. guidechem.com

While a "one-pot" version of this process has been explored to simplify the procedure by avoiding intermediate purification steps, it often leads to increased difficulty in final product purification due to residual by-products and inorganic salts. guidechem.com An alternative procedure involves reacting methionine with bromoacetic acid, which also yields homoserine that can be cyclized with hydrochloric acid. houstonmethodist.org These chemical routes provide reliable access to the target compound for laboratory use.

Table 1: Overview of Chemical Synthesis from L-Methionine

| Step | Description | Key Reagents | Reference |

| 1 | S-methylation of L-methionine | Methyl Iodide, Methanol, Water | guidechem.com |

| 2 | Conversion to L-homoserine | Sodium Bicarbonate, Heat | guidechem.com |

| 3 | Acid-catalyzed cyclization | Concentrated Hydrochloric Acid | guidechem.com |

Bio-Based Production Approaches

Bio-based methods offer a sustainable alternative for producing L-Homoserine lactone hydrochloride. These approaches leverage microbial fermentation to produce a precursor, O-acyl homoserine, which is then chemically converted to the final product. epo.orggoogle.com For example, genetically engineered microorganisms, such as strains of Escherichia coli, can be designed to overproduce O-acyl homoserines like O-succinyl-L-homoserine or O-acetyl-L-homoserine. epo.orgacs.org

The produced O-acyl homoserine is harvested from the fermentation broth and subsequently subjected to acid-catalyzed hydrolysis. google.com Treating O-acetyl-L-homoserine with concentrated hydrochloric acid under reflux conditions effectively cleaves the acyl group and facilitates the cyclization to form L-Homoserine lactone hydrochloride in high purity. google.com This chemo-enzymatic or bio-catalytic strategy combines the advantages of microbial production with efficient chemical transformation, providing a pathway to "bio-based" L-Homoserine lactone hydrochloride. epo.orggoogle.com

Derivatization of L-Homoserine Lactone Hydrochloride to N-Acylated L-Homoserine Lactones (AHLs)

L-Homoserine lactone hydrochloride is the essential core for synthesizing the diverse family of N-acyl-L-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. medchemexpress.comnih.gov The key transformation is the attachment of a specific acyl chain to the amino group of the lactone.

Several reliable methods exist for acylating L-Homoserine lactone. A widely used and robust technique is the Schotten-Baumann reaction. cam.ac.uk This procedure involves reacting the L-Homoserine lactone salt with a desired acid chloride in a two-phase system (e.g., dichloromethane (B109758) and water) under basic conditions, often using sodium carbonate. researchgate.net This method has proven effective for synthesizing a variety of AHLs with unfunctionalized acyl chains in good to excellent yields. cam.ac.uk

Another common approach is amide coupling mediated by carbodiimides, such as N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC). acs.org In this method, a carboxylic acid is activated by EDC, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), and then reacted with L-Homoserine lactone hydrochloride to form the corresponding AHL. acs.org This procedure is versatile and allows for the synthesis of AHLs from a wide range of carboxylic acids. mdpi.com

Table 2: Synthesis of Various AHLs via Schotten-Baumann Coupling

| Acyl Chloride Used | N-Acyl-L-Homoserine Lactone (AHL) Produced | Reference |

| Butyryl chloride | N-Butanoyl-L-homoserine lactone (BHL) | cam.ac.uk |

| Hexanoyl chloride | N-Hexanoyl-L-homoserine lactone (HHL) | cam.ac.uk |

| Octanoyl chloride | N-Octanoyl-L-homoserine lactone (OHL) | cam.ac.uk |

| Decanoyl chloride | N-Decanoyl-L-homoserine lactone (DHL) | cam.ac.uk |

Control of Enantiomeric Purity in AHL Synthesis

Maintaining the stereochemical integrity of the chiral center in the homoserine lactone ring is critical, as biological activity is often highly dependent on the correct (L-) enantiomer. The Schotten-Baumann coupling conditions have been shown to be particularly effective in this regard. cam.ac.uk Chiral high-performance liquid chromatography (HPLC) analysis of AHLs synthesized using this method has consistently demonstrated excellent enantiomeric excesses, indicating that the coupling process proceeds without significant racemization. cam.ac.uk This robust stereochemical control is a key advantage, ensuring that the synthesized AHLs are suitable for biological and research applications where enantiomeric purity is paramount.

Design and Synthesis of Novel L-Homoserine Lactone Analogs for Research Applications

To probe the mechanisms of quorum sensing and develop potential inhibitors (quorum quenchers), researchers design and synthesize novel analogs of natural AHLs. mdpi.comfrontiersin.org These synthetic efforts typically involve systematic modifications to the core AHL structure.

Key strategies for creating these analogs include:

Varying the Acyl Chain: The length, saturation, and functionalization of the N-acyl side chain are commonly altered. This includes synthesizing analogs with different chain lengths or introducing functionalities like triple bonds (alkynes) into the chain. acs.orgfrontiersin.org

Modifying the Acyl Group: The natural acyl group can be replaced entirely with non-natural structures, such as aromatic rings (e.g., phenylacetyl groups) that may carry various substituents like halogens. frontiersin.org

Altering the Lactone Ring: The homoserine lactone ring itself can be modified. A prominent example is the replacement of the ring oxygen with a sulfur atom to create N-acyl-L-homocysteine thiolactones. mdpi.com These thiolactone analogs often exhibit increased stability and can act as potent modulators of quorum sensing receptors. mdpi.com

These synthetic analogs are invaluable tools for structure-activity relationship (SAR) studies, helping to identify the specific molecular features required for agonist or antagonist activity at bacterial quorum sensing receptors. mdpi.comfrontiersin.org

Table 3: Strategies for the Design of L-Homoserine Lactone Analogs

| Modification Strategy | Example of Analog Structure | Research Purpose | Reference |

| Acyl Chain Modification | N-(2-Hexadecynoyl)-L-homoserine lactone | Introduce rigidity, alter binding | acs.org |

| Acyl Group Replacement | N-(4-Bromophenylacetanoyl)-L-homoserine lactone | Probe interactions with receptor binding pocket | frontiersin.org |

| Lactone Ring Alteration | N-Acyl-L-homocysteine thiolactones | Increase chemical stability, alter receptor affinity | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Analogs

L-Homoserine lactone serves as the fundamental structural core for a class of bacterial signaling molecules known as N-acyl-L-homoserine lactones (AHLs). medchemexpress.com The biological activity of these molecules in quorum sensing (QS) systems is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic modification of the AHL molecule, have been crucial in elucidating the features that govern their function as either activators (agonists) or inhibitors (antagonists) of QS. nih.gov These studies typically dissect the AHL structure into three key regions: the lactone "head," the acyl "tail," and the amide "linker" that connects them. frontiersin.org

Modifications to the lactone headgroup have revealed critical requirements for activity. For instance, the stereochemistry of the lactone ring is paramount. Generally, the natural L-enantiomers are more active than their D-counterparts. Studies on the quorum sensing receptor TraR showed that inverting the stereochemistry of certain antagonist analogs to the D-form resulted in a significant reduction (40-60%) in their inhibitory activity. nih.gov Similarly, replacing the lactone ring with a thiolactone in analogs targeting the RhlI synthase in Pseudomonas aeruginosa demonstrated that D-thiolactone analogs were markedly more potent inhibitors than the L-thiolactones. nih.gov

The nature of the acyl chain tail is a primary determinant of both the potency and specificity of the AHL analog. The length of the acyl chain is critical. For example, in the RhlI system, long-chain (12-carbon) acyl-D-homocysteine thiolactones showed inhibitory activity, whereas shorter-chain versions did not. nih.gov Furthermore, modifications to the acyl chain, such as the introduction of a 3-oxo group, can switch the molecule's function. In the RhlI system, long-chain, unsubstituted acyl-D-homoserine lactones acted as inhibitors, while their 3-oxoacyl counterparts functioned as activators of the enzyme. nih.gov The introduction of bulky or aromatic groups into the acyl chain has also been a common strategy to create antagonists.

The linker region, while less explored, also presents opportunities for modification. Research has shown that incorporating a tert-butoxycarbonyl (Boc) group into the amide and β-keto (3-oxo) moiety of N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) can yield analogs with anti-QS activity against the LasR receptor in P. aeruginosa. frontiersin.org These modifications are thought to interfere with the key interactions required for receptor activation. frontiersin.org

Table 1: Structure-Activity Relationship Findings for L-Homoserine Lactone Analogs

| Structural Region | Modification | Observed Effect | Target System | Reference |

|---|---|---|---|---|

| Lactone Head | Inversion of stereocenter (L to D) | Reduced inhibitory activity by ~40-60% | TraR | nih.gov |

| Lactone Head | Replacement with D-thiolactone | More potent inhibition compared to L-thiolactone | RhlI | nih.gov |

| Acyl Tail | Elongation to 12 carbons (in thiolactones) | Weak inhibitory activity (IC50 = 387 ± 89 µM) | RhlI | nih.gov |

| Acyl Tail | Removal of 3-oxo group (in long-chain D-isomers) | Switched activity from activation to inhibition | RhlI | nih.gov |

Development of Quorum Sensing Inhibitors (QSIs) and Anti-QS Agents

The increasing prevalence of antibiotic-resistant bacteria has spurred the development of alternative therapeutic strategies. One promising approach is the disruption of quorum sensing, a process that controls virulence factor production and biofilm formation in many pathogenic bacteria. frontiersin.orggoogle.com By targeting QS, these anti-virulence agents, known as quorum sensing inhibitors (QSIs), aim to disarm pathogens rather than kill them, which is thought to exert less selective pressure for the development of resistance. google.com

L-Homoserine lactone hydrochloride is a key building block for synthesizing AHL analogs designed as QSIs. caymanchem.com The development of these inhibitors often leverages the SAR data to create molecules that can effectively compete with the native AHL signal for binding to its cognate receptor protein (e.g., LasR or RhlR in P. aeruginosa) but fail to activate it. frontiersin.orggoogle.com This competitive antagonism blocks the downstream signaling cascade that leads to the expression of virulence genes. frontiersin.org

Several strategies have been employed to develop AHL-based QSIs. A common approach involves modifying the acyl tail of the native AHL. For instance, by systematically varying the chemical functionalities of the AHL headgroup, acyl chain, and linker, researchers have identified several long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones that inhibit the RhlI synthase, an enzyme responsible for producing the C4-HSL signal in P. aeruginosa. nih.gov Docking experiments suggest that these inhibitors and activators bind to two distinct pockets within the enzyme. nih.gov

Another successful approach involves introducing specific chemical groups to create steric hindrance or unfavorable interactions within the receptor's binding pocket. The design of AHL analogs incorporating a tert-butoxycarbonyl (Boc) group in the linker region of 3O-C12-HSL was hypothesized to create antagonists for the LasR receptor. frontiersin.org These modified compounds were shown to effectively abrogate the Las-dependent QS response in P. aeruginosa. frontiersin.org The development of such synthetic analogs provides valuable chemical tools for studying QS pathways and represents a foundational step toward creating novel anti-virulence drugs. nih.govnih.gov

Table 2: Examples of L-Homoserine Lactone-Based Quorum Sensing Inhibitors

| Inhibitor | Target | Mechanism/Key Feature | Organism | Reference |

|---|---|---|---|---|

| C12-L-HCTL | RhlI Synthase | Long acyl chain (12 carbons) on a thiolactone headgroup | Pseudomonas aeruginosa | nih.gov |

| 3-oxoC12-L-HCTL | RhlI Synthase | Long acyl chain (12 carbons) with 3-oxo group on a thiolactone headgroup | Pseudomonas aeruginosa | nih.gov |

| Boc-modified 3O-C12-HSL analogs | LasR Receptor | Incorporation of a tert-butoxycarbonyl (Boc) group in the linker region | Pseudomonas aeruginosa | frontiersin.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| L-Homoserine lactone hydrochloride |

| N-acyl-L-homoserine lactone (AHL) |

| N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) |

| N-butanoyl-L-homoserine lactone (C4-HSL) |

| C12-L-homocysteine thiolactone (C12-L-HCTL) |

| 3-oxoC12-L-homocysteine thiolactone (3-oxoC12-L-HCTL) |

L Homoserine Lactone in Synthetic Biology and Biotechnological Applications

Engineering Bacterial Gene Networks Using HSL-Based Signals

The components of HSL-based quorum sensing, namely the HSL synthase (a LuxI-type protein) and a corresponding transcriptional regulator (a LuxR-type protein), form a versatile toolkit for constructing synthetic gene circuits. nih.govnih.gov These circuits can be designed to control gene expression in response to specific HSL molecules, enabling programmable cellular behavior.

Researchers have successfully engineered intercellular communication systems that allow for coordinated action within a bacterial population. nih.gov These synthetic systems often utilize orthogonal HSL signaling pathways, where a specific HSL molecule activates only its cognate receptor, minimizing crosstalk with other pathways. researchgate.net This orthogonality is crucial for building complex, multi-channel communication networks. nih.gov For example, by expressing different HSL synthase-regulator pairs in various subpopulations, scientists can create consortia where distinct groups of bacteria can be independently addressed and activated. nih.gov

One innovative approach involves using DNA as the message, transmitted between cells via processes like plasmid conjugation, with HSL signals acting as a trigger for the expression of the necessary transfer machinery. nih.gov This decouples the message from the communication channel, allowing a single HSL signal to initiate the transfer of diverse genetic information. nih.gov Furthermore, light-inducible systems have been developed to control HSL-based communication with high spatiotemporal resolution, offering another layer of external control over these engineered networks. mpg.deeuropa.eu These programmable systems are foundational for developing multicellular consortia capable of sophisticated computations and functions. nih.govnih.gov

A significant advancement in synthetic biology is the creation of whole-cell biosensors that can detect and report the presence of specific molecules. nih.govresearchgate.net HSL-based systems are particularly well-suited for this purpose. researchgate.net Synthetic HSL sensors are typically constructed by placing a reporter gene (e.g., encoding a fluorescent protein or luciferase) under the control of an HSL-inducible promoter. researchgate.net When the target HSL is present, it binds to its cognate LuxR-type regulator, which then activates the expression of the reporter gene, providing a measurable output. nih.gov

A key challenge has been to extend these HSL-based systems beyond Gram-negative bacteria. Recently, functional HSL sensors have been successfully engineered in the Gram-positive bacterium Bacillus subtilis. researchgate.netnih.gov This was achieved by using LuxR-type regulators and synthetic promoters, demonstrating that the classical boundaries of bacterial communication can be overcome through synthetic biology. nih.gov These efforts have produced sensors for a variety of HSL molecules, including p-coumaroyl-HSL, 3-oxohexanoyl-HSL, n-butyryl-HSL, and n-(3-hydroxytetradecanoyl)-HSL, paving the way for the design of interspecies communication within mixed microbial consortia. nih.gov The development of these sensors is often accelerated by high-throughput screening methods and directed evolution to optimize their sensitivity and specificity. nih.govyoutube.com

| HSL Molecule | Target Organism for Sensor | Key Feature |

| p-coumaroyl-HSL | Bacillus subtilis | Functional in a Gram-positive bacterium. nih.gov |

| 3-oxohexanoyl-HSL | Bacillus subtilis | Achieved ≥20-fold dynamic range. researchgate.netnih.gov |

| n-butyryl-HSL | Bacillus subtilis | Enables interspecies communication design. nih.gov |

| n-(3-hydroxytetradecanoyl)-HSL | Bacillus subtilis | Part of a set of the first functional HSL sensors in B. subtilis. nih.gov |

Manipulation of Microbial Consortia Behaviors

Microbial consortia, whether natural, artificial, or synthetic, offer enhanced capabilities for various biotechnological applications. nih.govresearchgate.net HSL-based signaling is a powerful tool for managing the interactions and behaviors within these multi-species communities. nih.gov By engineering specific communication pathways, it is possible to create synthetic consortia with defined social interactions, such as commensalism, cooperation, or competition. researchgate.net

For instance, a co-repressive circuit has been designed where two bacterial strains each produce an HSL that represses a target gene in the other strain. nih.gov This allows the consortium to sense the ratio of the two strains, with the majority strain effectively silencing the minority one. nih.gov Such systems can be made inducible, allowing for external control over the gene expression patterns across the entire consortium. nih.gov The ability to program these interactions is crucial for the stable and predictable performance of microbial consortia in applications ranging from bioprocessing to bioremediation. nih.govnih.gov

Development of Biocontrol Strategies Targeting Quorum Sensing

The involvement of quorum sensing in controlling virulence factors and biofilm formation in many pathogenic bacteria has made it an attractive target for novel antimicrobial strategies. nih.govnih.govnih.gov This approach, known as quorum quenching (QQ), aims to disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.govresearchgate.net

One major antivirulence strategy involves the use of molecules that interfere with HSL signaling. nih.gov These can be HSL analogues that act as competitive inhibitors, binding to the LuxR-type receptor without activating it, thereby blocking the action of the native HSL. mdpi.com This approach has shown promise in reducing the production of virulence factors and inhibiting the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govnih.gov

For example, certain HSL analogues have been shown to attenuate the virulence of Pseudomonas aeruginosa, a significant human pathogen. nih.gov By interfering with the QS systems of this bacterium, these compounds can reduce the production of toxins and other factors that contribute to its pathogenicity. nih.govyoutube.com This strategy aims to "disarm" pathogens, making them more susceptible to the host's immune system. nih.gov

| Compound Type | Mechanism of Action | Target Phenotype |

| HSL Analogues | Competitive inhibition of LuxR-type receptors. mdpi.com | Virulence factor production, biofilm formation. nih.govnih.gov |

| Isothiocyanate-based inhibitors | Covalent inhibition of LasR receptor. nih.gov | Attenuation of P. aeruginosa virulence. nih.gov |

Another powerful quorum quenching strategy is the use of enzymes that degrade HSL signal molecules. nih.govresearchgate.net These enzymes, broadly categorized as lactonases and acylases, can effectively disrupt QS-regulated processes. portlandpress.commdpi.com

AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the signal molecule inactive. mdpi.com They often have a broad substrate range, meaning they can degrade various types of HSLs. mdpi.com

AHL Acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring. mdpi.com They tend to be more specific for HSLs with particular side chain lengths. mdpi.com

These quorum quenching enzymes have numerous potential applications. They can be used to control biofilm formation in industrial settings, prevent biofouling on membranes, and reduce the virulence of pathogens in agriculture, aquaculture, and medicine. nih.govresearchgate.netdaneshyari.com For instance, the lactonase SsoPox has been shown to disrupt the QS systems of human, fish, and plant pathogens, significantly altering their ability to form biofilms and cause infections. oup.com Because these enzymes act extracellularly and can be effective in catalytic amounts, they represent a promising and sustainable approach to managing bacterial behavior. nih.govresearchgate.net

| Enzyme Class | Mechanism of Action | Substrate Specificity |

| AHL Lactonase | Hydrolyzes the homoserine lactone ring. mdpi.com | Generally broad. mdpi.com |

| AHL Acylase | Cleaves the acyl side chain from the lactone ring. mdpi.com | More specific to acyl chain length. mdpi.com |

Compound and Protein Table

| Name | Type |

| L-Homoserine lactone | Signaling Molecule |

| N-acyl-homoserine lactones (AHLs) | Class of Signaling Molecules |

| p-coumaroyl-HSL | Signaling Molecule |

| 3-oxohexanoyl-HSL | Signaling Molecule |

| n-butyryl-HSL | Signaling Molecule |

| n-(3-hydroxytetradecanoyl)-HSL | Signaling Molecule |

| LuxI | HSL Synthase Protein |

| LuxR | HSL Receptor Protein |

| LasR | HSL Receptor Protein |

| SsoPox | Lactonase (Quorum Quenching Enzyme) |

| AHL Lactonase | Enzyme Class |

| AHL Acylase | Enzyme Class |

| Isothiocyanate-based inhibitors | HSL Analogue |

L-Homoserine Lactone as a Structural Key Element for Polymer Synthesis

The integration of bio-based building blocks into polymer science is a critical step toward developing sustainable and functional materials. researchgate.netmdpi.com L-Homoserine lactone, a derivative of the amino acid homoserine, serves as a versatile structural element for creating multifunctional polymers. mdpi.comnih.gov Its inherent functionalities allow for diverse synthetic strategies, enabling the introduction of reactive groups into polymer architectures. These strategies primarily revolve around two approaches: creating novel monomers containing the homoserine lactone moiety for subsequent polymerization, and grafting the lactone onto existing polymer backbones. researchgate.netnih.gov

Two prominent synthetic strategies demonstrate the utility of L-homoserine lactone in polymer synthesis. The first involves the creation of a novel bis-cyclic coupler composed of a thiolactone and a homoserine lactone, which can undergo polymerization with other monomers like diamines. mdpi.comnih.gov The second strategy involves the chemical modification of a pre-existing polymer, such as polyglycidol, by attaching homoserine lactone units to its side chains. researchgate.netnih.gov

Synthesis of a Thiolactone-Homoserine Lactone Coupler for Polyaddition Reactions

A key approach to integrating L-homoserine lactone into a polymer backbone is through the synthesis of a bifunctional monomer. mdpi.com A notable example is a coupler synthesized from γ-thiobutyrolactone β-acid chloride and DL-homoserine lactone hydrobromide. nih.gov This reaction creates a bis-cyclic compound containing both a thiolactone and a homoserine lactone ring. researchgate.netnih.gov

The distinct reactivity of the two heterocyclic rings towards nucleophiles like amines is crucial. At room temperature, amines selectively react with the thiolactone ring. This regioselectivity allows for controlled reactions. However, at elevated temperatures, the amine can react with both the thiolactone and the lactone rings. mdpi.com This temperature-dependent reactivity was leveraged in a polyaddition reaction with a PEG-diamine, resulting in the formation of functional polyamide oligomers. mdpi.com The reaction conditions, particularly the monomer concentration, were found to influence the outcome of the polymerization.

| Experiment ID | Monomer Concentration (M) | Reaction Condition | SEC Analysis Result |

|---|---|---|---|

| 4a | 0.5 | Solution | Formation of polymeric building blocks |

| 4b | 1.0 | Solution | Formation of polymeric building blocks |

| 4c | 1.5 | Solution | Formation of polymeric building blocks |

| 4d | - | Bulk | Formation of polymeric building blocks |

Functionalization of Polyglycidol with L-Homoserine Lactone

An alternative strategy for incorporating L-homoserine lactone into a polymer is by grafting it onto a pre-existing polymer backbone. researchgate.netnih.gov Linear polyglycidol, a polyether with pendant hydroxyl groups, serves as an excellent scaffold for such modifications. The process involves a two-step reaction.

First, the hydroxyl groups of the polyglycidol are activated. This is achieved by reacting the polymer with 4-nitrophenyl chloroformate in the presence of pyridine. nih.gov In the second step, this activated polymer is reacted with DL-homoserine lactone hydrobromide. nih.gov This reaction, carried out in the presence of 4-(dimethylamino)pyridine (4-DMAP) and triethylamine (B128534) (Et3N), results in the covalent attachment of the homoserine lactone moiety to the polyglycidol side chains, yielding Poly(Glycidyl Homoserine Lactonylcarbamate). nih.gov The resulting polyethers with pendant lactone groups can be further modified, for instance, by ring-opening the lactone with an amine to introduce new functionalities. mdpi.comnih.gov

| Component | Role | Details |

|---|---|---|

| Polyglycidol (PG26) | Starting Polymer | A linear polyether used as the polymer backbone. |

| 4-Nitrophenyl chloroformate | Activating Agent | Used to activate the hydroxyl groups of polyglycidol. |

| DL-homoserine lactone hydrobromide | Functionalizing Agent | The source of the homoserine lactone moiety. |

| 4-(Dimethylamino)pyridine (4-DMAP) | Catalyst | Catalyzes the reaction between the activated polymer and the lactone. |

| Triethylamine (Et3N) | Base | Used to neutralize the hydrobromide salt. |

| Dimethylformamide (DMF) | Solvent | The reaction is performed in this solvent at room temperature. |

Advanced Analytical Methodologies for L Homoserine Lactone and Derivatives

Spectroscopic Techniques for Detection and Characterization (e.g., GC/MS, LC-MS/MS, NMR)

Spectroscopic methods provide detailed structural information and are often used for the unambiguous identification and quantification of L-Homoserine lactone and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of AHLs, which are often not sufficiently volatile, derivatization is typically required. Despite this, GC-MS has been successfully used in the screening of AHLs produced by marine bacteria. vliz.be

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques for AHL analysis due to their high sensitivity and specificity, and the ability to analyze complex mixtures with minimal sample preparation. vliz.beresearchgate.net These methods allow for the direct analysis of AHLs in biological samples. nih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can separate and identify multiple AHLs in a very short time. vliz.be For instance, one UHPLC-HRMS method can separate 16 different AHLs in under 10 minutes. vliz.be LC-MS/MS methods have achieved detection limits at the parts-per-billion (ppb) level, and with preconcentration steps, can detect concentrations as low as 10 parts-per-trillion (ppt) in biological samples. nih.gov Supercritical fluid chromatography (SFC) coupled with HRMS has also emerged as a "green" alternative, capable of quantifying up to 30 AHLs in a single 16-minute run with picogram-level sensitivity. nih.gov